molecular formula C8H9Br2N B091186 3,4-Dibromo-2,5-dimethylaniline CAS No. 15540-83-7

3,4-Dibromo-2,5-dimethylaniline

Cat. No. B091186
CAS RN: 15540-83-7
M. Wt: 278.97 g/mol
InChI Key: RZVUDHQFSMSEGL-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-dimethylaniline (DBDMA) is an organic compound that belongs to the family of aniline derivatives. It has a molecular formula of C9H9Br2N and a molecular weight of 294.99 g/mol. DBDMA is widely used in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

3,4-Dibromo-2,5-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of other organic compounds such as azo dyes, pharmaceuticals, and agrochemicals. 3,4-Dibromo-2,5-dimethylaniline has also been used as a reagent in the synthesis of new materials such as metal-organic frameworks and supramolecular assemblies.

Mechanism Of Action

3,4-Dibromo-2,5-dimethylaniline is an aromatic amine that can undergo oxidation to form reactive intermediates such as nitrenium ions and arylnitroso compounds. These intermediates can react with DNA and proteins, leading to DNA damage and protein modification. 3,4-Dibromo-2,5-dimethylaniline has been shown to induce genotoxicity and mutagenicity in bacterial and mammalian cells.

Biochemical And Physiological Effects

3,4-Dibromo-2,5-dimethylaniline has been shown to cause oxidative stress and inflammation in various cell types. It can induce the production of reactive oxygen species (ROS) and activate the nuclear factor-kappa B (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4-Dibromo-2,5-dimethylaniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission.

Advantages And Limitations For Lab Experiments

3,4-Dibromo-2,5-dimethylaniline is a relatively stable compound that can be easily synthesized and purified. It has been extensively characterized for its chemical and physical properties, making it a useful reagent for various lab experiments. However, 3,4-Dibromo-2,5-dimethylaniline can be toxic and mutagenic, which requires caution when handling and using it in experiments. Its potential health hazards also limit its applications in certain fields of research.

Future Directions

3,4-Dibromo-2,5-dimethylaniline has potential applications in various fields of scientific research, including materials science, pharmacology, and toxicology. Future research can focus on the synthesis of new derivatives of 3,4-Dibromo-2,5-dimethylaniline with improved properties and applications. The genotoxicity and mutagenicity of 3,4-Dibromo-2,5-dimethylaniline can be further investigated to understand its mechanism of action and potential health hazards. The use of 3,4-Dibromo-2,5-dimethylaniline in the synthesis of metal-organic frameworks and supramolecular assemblies can be explored for the development of new materials with unique properties and functions. Overall, 3,4-Dibromo-2,5-dimethylaniline is a promising compound that can contribute to the advancement of various fields of scientific research.

Synthesis Methods

3,4-Dibromo-2,5-dimethylaniline can be synthesized by the reaction of 2,5-dimethylaniline with bromine in the presence of a catalyst such as iron or copper. The reaction takes place at room temperature and produces 3,4-Dibromo-2,5-dimethylaniline as a yellow solid with a melting point of 165-167°C.

properties

CAS RN

15540-83-7

Product Name

3,4-Dibromo-2,5-dimethylaniline

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

3,4-dibromo-2,5-dimethylaniline

InChI

InChI=1S/C8H9Br2N/c1-4-3-6(11)5(2)8(10)7(4)9/h3H,11H2,1-2H3

InChI Key

RZVUDHQFSMSEGL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Br)Br)C)N

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)C)N

synonyms

3,4-Dibromo-2,5-dimethylaniline

Origin of Product

United States

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